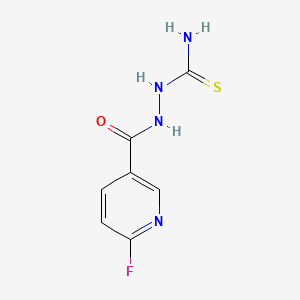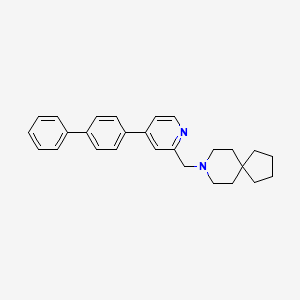
MmpL3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MmpL3-IN-2 is a compound known for its inhibitory effects on the mycobacterial membrane protein large 3 (MmpL3). This protein is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall. This compound has shown promise in the treatment of tuberculosis due to its ability to inhibit the function of MmpL3, thereby disrupting the cell wall synthesis of Mycobacterium tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MmpL3-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup. general steps include:
Preparation of Intermediates: Initial steps involve the synthesis of key intermediates through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like coupling agents or catalysts to form the final compound.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
MmpL3-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce compounds with different substituents .
Applications De Recherche Scientifique
MmpL3-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the function and inhibition of MmpL3 in mycobacteria.
Biology: Researchers use this compound to investigate the role of mycolic acids in mycobacterial cell wall synthesis and integrity.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of tuberculosis, particularly drug-resistant strains.
Industry: This compound is used in the development of new anti-tuberculosis drugs and in the screening of other potential inhibitors .
Mécanisme D'action
MmpL3-IN-2 exerts its effects by inhibiting the function of the mycobacterial membrane protein large 3 (MmpL3). This protein is responsible for the transport of mycolic acids across the mycobacterial cell membrane. By inhibiting MmpL3, this compound disrupts the synthesis and transport of mycolic acids, leading to a compromised cell wall and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the binding of this compound to specific sites on the MmpL3 protein, thereby blocking its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
SQ109: A well-known MmpL3 inhibitor that has shown promise in clinical trials for the treatment of tuberculosis.
BM212: Another MmpL3 inhibitor with a different chemical structure but similar inhibitory effects on mycolic acid transport.
AU1235: A compound that inhibits MmpL3 by a different mechanism but achieves similar outcomes in terms of disrupting mycolic acid transport.
Uniqueness of MmpL3-IN-2
This compound is unique due to its specific binding affinity and inhibitory potency against MmpL3. Unlike some other inhibitors, this compound has shown lower cytotoxicity and moderate metabolic stability, making it a promising candidate for further development as an anti-tuberculosis drug .
Propriétés
Formule moléculaire |
C27H30N2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
8-[[4-(4-phenylphenyl)pyridin-2-yl]methyl]-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C27H30N2/c1-2-6-22(7-3-1)23-8-10-24(11-9-23)25-12-17-28-26(20-25)21-29-18-15-27(16-19-29)13-4-5-14-27/h1-3,6-12,17,20H,4-5,13-16,18-19,21H2 |
Clé InChI |
TWRAPWDFLQEFLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CCN(CC2)CC3=NC=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


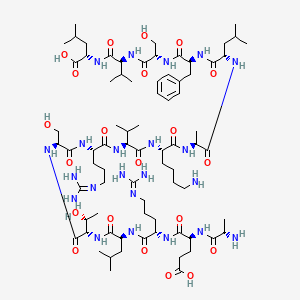

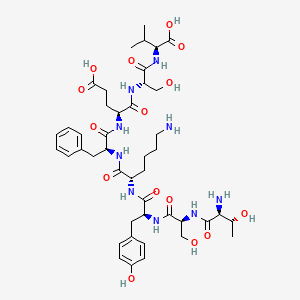
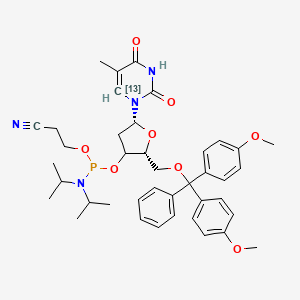
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
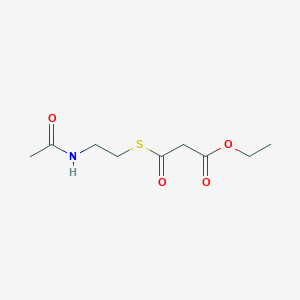
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
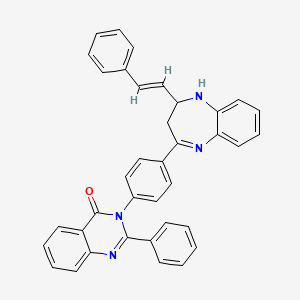



![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
